2'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
2’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various fields. The presence of both fluoro and trifluoromethyl groups in its structure imparts significant stability and reactivity, making it a valuable compound in pharmaceutical, agrochemical, and material science research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, followed by electrophilic fluorination and trifluoromethylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, followed by selective fluorination and trifluoromethylation. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various fluorinated biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to modulation of their activity. The electron-withdrawing nature of these groups can also influence the compound’s reactivity and stability, contributing to its overall biological and chemical effects .
Comparison with Similar Compounds
- 2’-Fluoro-4-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid
- 2’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid
- 2’-Bromo-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid
Comparison: Compared to similar compounds, 2’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid exhibits unique properties due to the presence of both fluoro and trifluoromethyl groups. These groups enhance its chemical stability, reactivity, and binding affinity, making it a more versatile and valuable compound in various applications .
Properties
IUPAC Name |
4-(2-fluorophenyl)-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-4-2-1-3-9(12)8-5-6-10(13(19)20)11(7-8)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLHWTQWHRTURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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